2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one
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Overview
Description
2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one typically involves the reaction of 2-methyl-3-nitroaniline with appropriate reagents under controlled conditions. One common method includes the following steps:
Nitration: 2-Methyl-3-nitroaniline is synthesized by nitrating 2-methylaniline using nitric acid and sulfuric acid.
Cyclization: The nitrated product undergoes cyclization with formamide or formic acid to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-Methyl-3-(3-amino-phenyl)-3H-quinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Oxidation: 2-Carboxy-3-(3-nitro-phenyl)-3H-quinazolin-4-one.
Scientific Research Applications
2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(3-amino-phenyl)-3H-quinazolin-4-one: Similar structure but with an amino group instead of a nitro group.
2-Carboxy-3-(3-nitro-phenyl)-3H-quinazolin-4-one: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a quinazolinone ring makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
4309-26-6 |
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Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-methyl-3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(9-11)18(20)21/h2-9H,1H3 |
InChI Key |
IKFBRCIASIHYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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